FGFR Pathway Inhibition vs. In-Class Meriolin CDK Selectivity
While the parent class (Meriolins) demonstrates primary CDK inhibition, vendor data suggests this compound inhibits FGFR signaling pathways through direct kinase domain binding, preventing autophosphorylation . However, a direct, quantitative head-to-head comparison of IC50 values for this specific compound against a defined CDK or FGFR comparator is not available in the retrieved primary literature. Class-level inference from structurally related compounds shows a marked shift in kinase inhibition profile. For example, a 4-carboxylic acid methyl ester analog (CAS 1048967-57-2) achieved an IC50 of 1.20 nM against FGFR1 and 1.5 nM against FGFR2 [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available for this specific compound in accessible primary literature. |
| Comparator Or Baseline | Closest analog data: 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester (CAS 1048967-57-2) shows IC50 of 1.20 nM (FGFR1) and 1.5 nM (FGFR2) in a poly(Glu, Tyr) substrate ELISA [1]. |
| Quantified Difference | Cannot be calculated for the target compound. |
| Conditions | Inhibition of human FGFR1/2 using poly (Glu, Tyr)4:1 as substrate, measured after 60 mins by ELISA [1]. |
Why This Matters
A definitive shift in kinase selectivity from CDK toward FGFR would position this compound as a critical starting point for designing selective FGFR inhibitors, but this requires experimental confirmation for the target compound.
- [1] BindingDB. BDBM50504104 (CHEMBL4446835) Activity Data for FGFR1 and FGFR2. Retrieved from www.bindingdb.org. View Source
